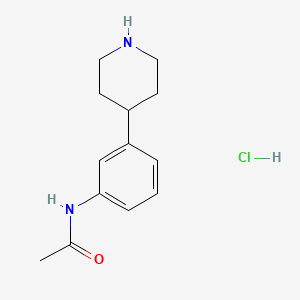

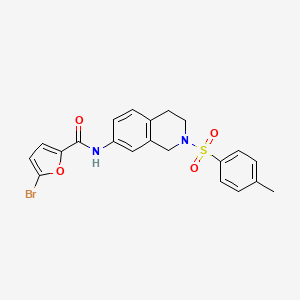

![molecular formula C21H15ClN4O4 B3009038 2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one CAS No. 1112418-48-0](/img/structure/B3009038.png)

2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a 1,2,4-oxadiazole ring, a benzo[d][1,3]dioxol moiety, and a pyridazinone core suggests potential pharmacological properties, which could include interactions with various receptors or enzymes within biological systems.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been reported in the literature. For instance, derivatives of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole were synthesized and evaluated for their agonistic effect on benzodiazepine receptors . Another study reported the synthesis of 2-amino-1,3,4-oxadiazoles and 5-aryl-1,3,4-oxadiazoles carrying a benzimidazole moiety, which were synthesized using one-pot and microwave-assisted methods . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophoric elements that are known to interact with biological targets. The 1,3,4-oxadiazole ring is a common feature in many biologically active compounds and can contribute to the compound's binding affinity and selectivity . The benzo[d][1,3]dioxol moiety is a fused heterocyclic system that may enhance interactions with hydrophobic pockets within target proteins .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. For example, the rearrangement of arylhydrazones of 5-amino-3-benzoyl-1,2,4-oxadiazole into triazolyl ureas in dioxane/water has been observed, which indicates that the 1,2,4-oxadiazole ring can undergo nucleophilic attacks and rearrangements under certain conditions . This reactivity could be relevant for the compound's biological activity or its metabolic stability.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not directly reported, related compounds with 1,3,4-oxadiazole rings have been shown to possess significant anticonvulsant activity, which could be attributed to their lipophilicity and ability to cross the blood-brain barrier . The presence of a chlorophenyl group could also influence the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetics and pharmacodynamics .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Importance

Heterocyclic compounds, including oxadiazoles, pyridazinones, and benzimidazoles, have been synthesized and evaluated for various biological activities. For instance, derivatives of pyridazinones and oxadiazoles have been explored for their antiviral, antimicrobial, and anticancer properties, demonstrating the significance of such structural frameworks in medicinal chemistry. The synthesis of these compounds often involves reactions with hydrazine hydrate and various carbonyl compounds, leading to a diverse range of heterocyclic systems that are of synthetic and biological importance (Hashem et al., 2007).

Antioxidant Activity

The antioxidant properties of 1,3,4-oxadiazole derivatives have been extensively studied, with some compounds showing significant activity in scavenging free radicals and inhibiting lipid peroxidation. These findings suggest that modifications to the oxadiazole structure, such as the introduction of aromatic groups, can enhance free radical scavenging activity, highlighting the potential for designing potent antioxidant agents (Maheshwari et al., 2011).

Antimicrobial and Antitubercular Activities

The design and synthesis of hybrid molecules containing benzimidazole and oxadiazole moieties have shown promising antimicrobial and antitubercular activities. Some of these compounds exhibit potent activity against Mycobacterium tuberculosis, with minimal cytotoxicity, indicating their potential as lead compounds for further development into therapeutic agents (Shruthi et al., 2016).

Eigenschaften

IUPAC Name |

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(3-chlorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O4/c22-15-3-1-2-13(10-15)16-5-7-20(27)26(24-16)9-8-19-23-21(25-30-19)14-4-6-17-18(11-14)29-12-28-17/h1-7,10-11H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNFZNVETKTWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCN4C(=O)C=CC(=N4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

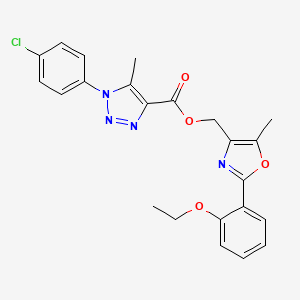

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B3008957.png)

![1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3008958.png)

![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

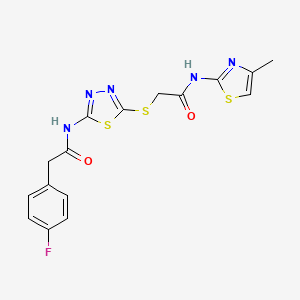

![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)

![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)

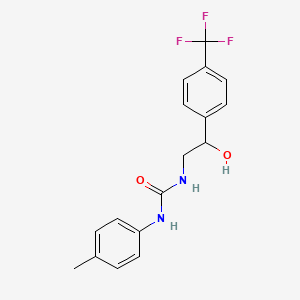

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3008973.png)